molecular formula C17H18FNO4 B2770062 N-(2,5-dimethoxyphenyl)-2-(4-fluorophenoxy)propanamide CAS No. 617695-97-3

N-(2,5-dimethoxyphenyl)-2-(4-fluorophenoxy)propanamide

Cat. No. B2770062
CAS RN: 617695-97-3
M. Wt: 319.332
InChI Key: QNGKGLZULAYVHN-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-(4-fluorophenoxy)propanamide is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound is commonly referred to as '2C-F' and belongs to the phenethylamine class of compounds. It is a derivative of 2C-E, which is a well-known psychedelic drug. However, unlike 2C-E, 2C-F has not been studied for its psychoactive effects. Instead, researchers are exploring its potential as a therapeutic agent for various medical conditions.

Scientific Research Applications

High-Performance Liquid Chromatography and Mass Spectrometry (HPLC-MS/MS)

A study detailed the development of an HPLC-MS/MS method for the detection and quantification of a related compound, 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe), in serum and urine in a case of severe intoxication. This highlights the use of dimethoxyphenyl compounds in toxicology and analytical chemistry for the identification and quantification of novel psychoactive substances (Poklis et al., 2014).

Carbonic Anhydrase Inhibitory Properties

Research on bromophenols, including derivatives with dimethoxyphenyl groups, explored their inhibitory effect on human carbonic anhydrase II, an enzyme critical for various physiological functions. Some synthesized compounds demonstrated significant inhibitory activity, suggesting potential for developing new drugs to treat conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

NMDA Receptor Antagonists

A novel class of diphenylpropylamine compounds, including 3,3-Bis(3-fluorophenyl)-1-propanamine hydrochloride, has been explored as NMDA receptor antagonists. These compounds have potential therapeutic applications in neuroprotective treatments and in managing conditions associated with NMDA receptor overactivity (Moe et al., 1998).

Cytochrome P450 Enzyme Metabolism

Another study focused on the metabolism of dimethoxyphenyl-N-((2-methoxyphenyl)methyl)ethanamine (NBOMe) compounds by cytochrome P450 enzymes, shedding light on the metabolic pathways and potential interactions of psychoactive substances with the enzyme system in the human liver (Nielsen et al., 2017).

Antioxidant Capacity Enhancement

The laccase-mediated oxidation of 2,6-dimethoxyphenol was studied for producing compounds with higher antioxidant capacity. This research demonstrates the potential of dimethoxyphenyl compounds in developing bioactive compounds with enhanced antioxidant properties (Adelakun et al., 2012).

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(4-fluorophenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO4/c1-11(23-13-6-4-12(18)5-7-13)17(20)19-15-10-14(21-2)8-9-16(15)22-3/h4-11H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGKGLZULAYVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)OC)OC)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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